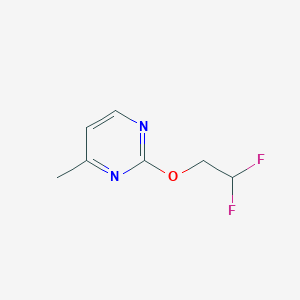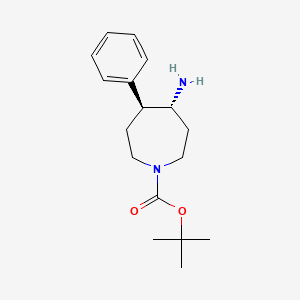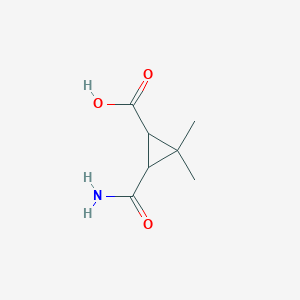
2-(2,2-Difluoroethoxy)-4-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2,2-Difluoroethoxy)-4-methylpyrimidine” likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also likely contains a difluoroethoxy group, which is an ether group with two fluorine atoms attached to one of its carbon atoms .
Molecular Structure Analysis
Again, without specific information, I can only speculate that “2-(2,2-Difluoroethoxy)-4-methylpyrimidine” would have a planar pyrimidine ring with a methyl group at the 4-position and a difluoroethoxy group at the 2-position .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions. The presence of the difluoroethoxy group may also influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,2-Difluoroethoxy)-4-methylpyrimidine” would depend on its exact structure. For example, the presence of the difluoroethoxy group could influence properties like boiling point, density, and solubility .Scientific Research Applications
Dinuclear Cobalt Complexes
Research involving 4,6-Di-2'-pyridylpyrimidine, a related compound, has demonstrated its utility in studying valence tautomeric transitions within dinuclear cobalt bis(dioxolene) complexes. This work highlights the role of pyrimidine derivatives in exploring sequential thermally induced transitions from high-spin Co(II) to low-spin Co(III), providing insights into the coupling of metal centers through ligands, potentially relevant for materials with magnetic or electronic switching properties (Hearns et al., 2006).
Antiviral and Antitumor Compounds
Synthesis and study of 5-(2,2-Difluorovinyl)uracil, synthesized from derivatives including 2,4-dimethoxy-5-bromopyrimidine, have shown activity against herpes simplex virus and tumor cells. This suggests the potential for derivatives of 2-(2,2-Difluoroethoxy)-4-methylpyrimidine in developing antiviral or antitumor agents by exploiting their biological activities (Bobek et al., 1987).
Tautomerism Studies
Investigations into the keto-enol tautomerism of pyrimidine derivatives, such as 4-hydroxypyrimidine, have used synchrotron-based techniques to understand the effect of substituents on the stability of tautomers. This research can inform the design of more stable or reactive derivatives of 2-(2,2-Difluoroethoxy)-4-methylpyrimidine for various applications (Giuliano et al., 2010).
Fluorination Techniques
Studies on direct fluorination of pyrimidine derivatives highlight methodologies that could be applicable to the functionalization of 2-(2,2-Difluoroethoxy)-4-methylpyrimidine, potentially modifying its physical, chemical, or biological properties for specific research applications (Wang et al., 2017).
Future Directions
properties
IUPAC Name |
2-(2,2-difluoroethoxy)-4-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c1-5-2-3-10-7(11-5)12-4-6(8)9/h2-3,6H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYWSVDZVYOPIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Difluoroethoxy)-4-methylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2887928.png)





![4-{[4-(tert-butyl)benzyl]sulfanyl}-N-methyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2887936.png)
![3-[3-Hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2887937.png)

![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2887942.png)
![4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2887946.png)
![1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B2887947.png)